disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate
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Overview
Description
Disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate, also known as Acid Orange 33, is a synthetic azo dye. It is widely used in various industries, including textiles, leather, and paper, for its vibrant orange color. This compound is known for its excellent solubility in water and its ability to produce bright, stable colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate involves a multi-step process:
Diazotization: 4,4’-diaminodiphenylcyclohexane is diazotized using sodium nitrite and hydrochloric acid.
First Coupling: The diazonium salt formed is then coupled with G acid (2-naphthol-6,8-disulfonic acid).
Second Coupling: The intermediate product is further coupled with phenol to form the final azo dye.
Industrial Production Methods
In industrial settings, the production process is scaled up and optimized for efficiency. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is filtered, dried, and pulverized to obtain the dye in powder form .
Chemical Reactions Analysis
Types of Reactions
Disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include different derivatives of the original compound, such as amines from reduction and substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate has several scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile, leather, and paper industries for dyeing and printing
Mechanism of Action
The mechanism of action of disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate involves its interaction with various molecular targets. The azo groups in the compound can form hydrogen bonds and interact with proteins and nucleic acids, affecting their structure and function. The sulfonate groups enhance its solubility and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Acid Orange 7: Another azo dye with similar applications but different molecular structure.
Acid Red 88: A related compound with a different color and slightly different chemical properties.
Acid Yellow 36: Another azo dye used in similar industries but with a different hue.
Uniqueness
Disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate is unique due to its specific molecular structure, which provides excellent solubility, stability, and vibrant color. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C34H28N4Na2O8S2 |
---|---|
Molecular Weight |
730.7 g/mol |
IUPAC Name |
disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C34H30N4O8S2.2Na/c39-28-15-13-27(14-16-28)36-35-25-9-5-23(6-10-25)34(18-2-1-3-19-34)24-7-11-26(12-8-24)37-38-33-30(40)17-4-22-20-29(47(41,42)43)21-31(32(22)33)48(44,45)46;;/h4-17,20-21,39-40H,1-3,18-19H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI Key |
VNENWQQVIWFWHW-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=CC=C(C=C3)O)C4=CC=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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